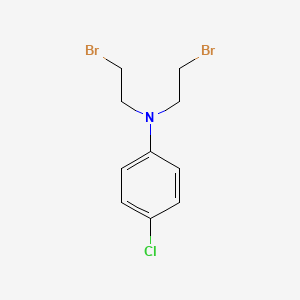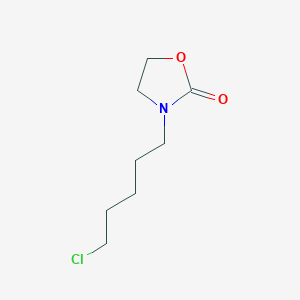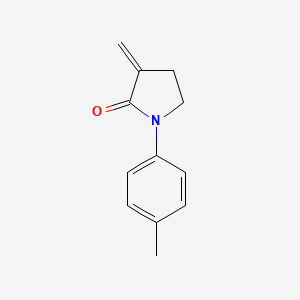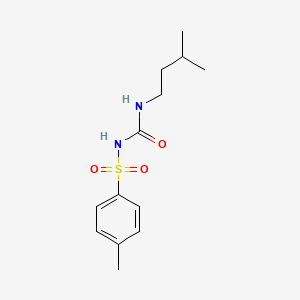![molecular formula C15H17N5S B13996628 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine CAS No. 92885-50-2](/img/structure/B13996628.png)
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is a complex organic compound that features a cyano group, a methyl group, and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine typically involves multiple steps. One common method involves the reaction of 2-chloroacetoacetic ether with formamide to produce an intermediate, which is then reacted with quinoline derivatives . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization or chromatography to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to cell death. Additionally, the cyano group can participate in nucleophilic addition reactions, affecting enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cimetidine: A compound with a similar guanidine structure but different functional groups.
Quinoline derivatives: Compounds that share the quinoline moiety but differ in other functional groups.
Uniqueness
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is unique due to its combination of a cyano group, a methyl group, and a quinoline moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
92885-50-2 |
|---|---|
Fórmula molecular |
C15H17N5S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine |
InChI |
InChI=1S/C15H17N5S/c1-17-15(19-11-16)18-8-9-21-10-13-7-6-12-4-2-3-5-14(12)20-13/h2-7H,8-10H2,1H3,(H2,17,18,19) |
Clave InChI |
BKOZYMOGCILOFY-UHFFFAOYSA-N |
SMILES canónico |
CN=C(NCCSCC1=NC2=CC=CC=C2C=C1)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)


![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)


![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)




